Keap1-Nrf2-IN-1 (TFA)

PPI inhibition Keap1-Nrf2 IC50

Keap1-Nrf2-IN-1 (TFA), also referred to as compound35, is a potent and direct small-molecule inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), exhibiting an IC50 of 43 nM against the Keap1 protein. By non-covalently disrupting this critical endogenous inhibitory complex, it stabilizes and activates Nrf2, thereby triggering the transcription of a network of cytoprotective genes that combat oxidative stress.

Molecular Formula C26H25F3N2O9S
Molecular Weight 598.5 g/mol
Cat. No. B11931972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-1 (TFA)
Molecular FormulaC26H25F3N2O9S
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H24N2O7S.C2HF3O2/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30;3-2(4,5)1(6)7/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30);(H,6,7)/t22-;/m0./s1
InChIKeyCARRGBULZRUUHS-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-1 (TFA) Procurement Guide: Potency, Mechanism, and Key Differentiators


Keap1-Nrf2-IN-1 (TFA), also referred to as compound35, is a potent and direct small-molecule inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), exhibiting an IC50 of 43 nM against the Keap1 protein [1]. By non-covalently disrupting this critical endogenous inhibitory complex, it stabilizes and activates Nrf2, thereby triggering the transcription of a network of cytoprotective genes that combat oxidative stress [1]. This specific mechanism of targeted PPI inhibition is a key differentiator from electrophilic Nrf2 activators that modify cellular sensor cysteines and can exhibit significant off-target effects [2]. The available evidence highlights its application in models of acetaminophen-induced hepatotoxicity and diabetic cardiomyopathy, where its unique mechanism translates to observable functional protection in both cellular and in vivo contexts [REFS-1, REFS-3].

Why Keap1-Nrf2-IN-1 (TFA) Cannot Be Directly Substituted by Generic Nrf2 Activators


Broadly categorizing Keap1-Nrf2-IN-1 (TFA) as a mere 'Nrf2 activator' creates a high-risk procurement error, as in-class compounds are not functionally interchangeable [1]. It belongs to a specific, non-electrophilic class of direct Keap1-Nrf2 PPI inhibitors, which is mechanistically distinct from common electrophilic activators (e.g., sulforaphane, bardoxolone methyl) that work by covalently modifying redox-sensitive cysteine residues on Keap1 [1]. This mechanistic difference has profound implications: direct PPI inhibitors offer a more targeted disruption of the Keap1-Nrf2 complex, potentially avoiding the pervasive off-target oxidative modifications associated with electrophilic molecules [2]. Therefore, substituting Keap1-Nrf2-IN-1 (TFA) with a generic activator is likely to introduce a different selectivity profile and an uncontrolled set of off-target interactions, invalidating hypothesis-driven experimental outcomes. The quantitative evidence below underscores why this compound, with its specific potency and protective profile, must be specified by its unique identifier for reproducible research [3].

Quantitative Differentiation Evidence for Keap1-Nrf2-IN-1 (TFA)


Potency Against Keap1 Protein in PPI Inhibition Assay

Keap1-Nrf2-IN-1 (TFA) demonstrates a defined potency of 43 nM against the Keap1 protein in a protein-protein interaction assay [1]. This value establishes its biochemical target engagement. In contrast, the broader class of first-generation electrophilic Nrf2 activators, such as sulforaphane, operate through a fundamentally different mechanism (covalent modification of Keap1 cysteines) without a comparable direct PPI inhibition IC50, making a quantitative head-to-head comparison of this parameter meaningless [2].

PPI inhibition Keap1-Nrf2 IC50 Target engagement

Functional Protection Against Acetaminophen-Induced Hepatotoxicity

Keap1-Nrf2-IN-1 (TFA) has demonstrated a specific cytoprotective effect by antagonizing acetaminophen-induced liver injury, a finding validated in both cellular and in vivo models [1]. This functional outcome is a direct result of its Nrf2-activating mechanism.

Hepatoprotection Acetaminophen In vivo Oxidative stress

Quantitative Reduction of Cardiomyocyte Apoptosis in a Diabetic Model

In a comparative cellular study using H9C2 cardiomyocytes, Keap1-Nrf2-IN-1 treatment demonstrated a significant quantitative advantage. Under high-glucose conditions with GFP-stk4 overexpression, the treatment reduced the percentage of JC-1 monomers, a marker of apoptosis, from 87.90 ± 5.03% to 61.22 ± 4.77% (P<0.01) [1]. This represents a direct, statistically significant 30.4% reduction in apoptotic markers.

Cardiomyopathy apoptosis diabetes cardioprotection

Enhancement of Nrf2 Protein Expression in Stressed Cardiomyocytes

Keap1-Nrf2-IN-1 treatment functionally confirms its mechanism of action by quantitatively enhancing Nrf2 protein levels. In the same model, Nrf2 immunofluorescence expression was significantly elevated from 38.21 ± 3.69 in the untreated high-glucose overexpression group to 57.12 ± 2.12 in the treated group (P<0.01) [1]. This 49.5% increase in Nrf2 levels directly correlates with the observed protection against apoptosis.

Nrf2 expression cardiomyocyte diabetes mechanism of action

Optimal Research Application Scenarios for Keap1-Nrf2-IN-1 (TFA)


In Vitro Target Engagement and Selectivity Profiling of Non-Electrophilic Nrf2 Activators

A research program aiming to differentiate the off-target profiles and target engagement of non-electrophilic Nrf2 activators from canonical electrophilic compounds like bardoxolone methyl or sulforaphane would benefit from using Keap1-Nrf2-IN-1 (TFA). Its established use as a direct PPI inhibitor with a defined IC50 of 43 nM against the Keap1 protein [1] makes it a critical reference compound. This scenario leverages its class-defining mechanism of action to validate that observed biological effects are specifically due to disruption of the Keap1-Nrf2 complex, rather than broad cellular oxidative responses triggered by multiple pathways [2].

Preclinical Profiling of Hepatoprotective Agents Using an Acetaminophen-Induced Injury Model

Researchers conducting preclinical drug discovery for acute liver failure should consider procuring Keap1-Nrf2-IN-1 (TFA) as a positive control agent. The evidence demonstrates its capability to antagonize acetaminophen-induced liver injury in both cellular and in vivo models . As a direct PPI inhibitor with this specific functional validation, it serves as a superior pathway-specific control to benchmark the efficacy of novel hepatoprotective candidates, ensuring that any observed effects from test articles are compared against a known cytoprotective agent with a clear mechanism of action.

Investigating the Role of the Keap1-Nrf2 Axis in Diabetic Cardiomyopathy and Apoptosis

A discovery program focused on diabetic cardiomyopathy can directly incorporate Keap1-Nrf2-IN-1 (TFA) to establish a mechanistic link between Nrf2 activation and cardioprotection. Quantitative, head-to-head evidence in a high-glucose H9C2 cardiomyocyte model confirms that administration of this compound results in a significant 30.4% reduction in JC-1 monomer-positive apoptotic cells and a 49.5% increase in Nrf2 protein expression [3] compared to untreated stressed cells. By using this compound, researchers can be confident they are using a validated chemical probe, providing a strong basis for pathway analysis and target validation studies.

Quality Control and Reference Standard for Keap1-Nrf2 PPI Biochemical Assays

Core facilities and screening laboratories that maintain biochemical assays for Keap1-Nrf2 PPI inhibition require a reliable reference inhibitor. The precisely defined IC50 of 43 nM for Keap1-Nrf2-IN-1 (TFA) [1] provides a verifiable performance benchmark. Upon procurement, the compound can be used to validate assay functionality, confirm inter-batch consistency, and serve as a reference point for screening novel inhibitors. The availability of its exact mechanism and quantitative biochemical data makes it a superior choice for this purpose over non-specific or less well-characterized activators [2].

Quote Request

Request a Quote for Keap1-Nrf2-IN-1 (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.